1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Parallel medicinal chemistry Sulfonamide library synthesis Regioselective synthesis

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1183992-83-7) is a heterocyclic sulfonyl chloride building block belonging to the pyrazole-4-sulfonyl chloride class. It features a 1-cyclopropylmethyl substituent on the pyrazole nitrogen, 3,5-dimethyl substitution on the pyrazole ring, and a reactive sulfonyl chloride group at the 4-position (molecular formula C₉H₁₃ClN₂O₂S; MW 248.73 g/mol).

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
CAS No. 1183992-83-7
Cat. No. B1488529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
CAS1183992-83-7
Molecular FormulaC9H13ClN2O2S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2CC2)C)S(=O)(=O)Cl
InChIInChI=1S/C9H13ClN2O2S/c1-6-9(15(10,13)14)7(2)12(11-6)5-8-3-4-8/h8H,3-5H2,1-2H3
InChIKeyHDSFNXIOMAMBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1183992-83-7): A Defined Heterocyclic Sulfonyl Chloride Building Block for Medicinal Chemistry


1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1183992-83-7) is a heterocyclic sulfonyl chloride building block belonging to the pyrazole-4-sulfonyl chloride class. It features a 1-cyclopropylmethyl substituent on the pyrazole nitrogen, 3,5-dimethyl substitution on the pyrazole ring, and a reactive sulfonyl chloride group at the 4-position (molecular formula C₉H₁₃ClN₂O₂S; MW 248.73 g/mol) . This compound serves as a key intermediate for the synthesis of pyrazole-4-sulfonamides, a privileged motif in drug discovery due to the unique electronic and conformational properties sulfonamides impart on bioactive molecules [1]. The compound is supplied as an oil requiring cold storage (−10 °C) with typical purity specifications of 90–95% . Its computed physicochemical profile includes a LogP of 1.46 and a fraction of sp³-hybridized carbons (Fsp³) of 0.667 .

Why 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride Cannot Be Replaced by Generic Pyrazole-4-sulfonyl Chloride Analogs


Pyrazole-4-sulfonyl chlorides are not interchangeable commodities. The N1-substituent critically governs both the synthetic accessibility of the regioisomerically pure 4-sulfonyl chloride and the physicochemical properties of downstream sulfonamide products. Direct electrophilic sulfonylation of pre-formed N-substituted pyrazoles with chlorosulfonic acid frequently produces intractable mixtures of 4- and 5-sulfonyl chloride regioisomers, with the ratio depending unpredictably on the N-substituent [1]. Furthermore, the N1-substituent directly modulates lipophilicity (LogP), the fraction of sp³-hybridized carbons (Fsp³), hydrogen-bond donor/acceptor counts, and physical form—all parameters that impact library design, synthetic handling in parallel medicinal chemistry workflows, and the drug-likeness of final sulfonamide products [2]. Substituting the cyclopropylmethyl group with a smaller alkyl (e.g., ethyl) or with hydrogen alters these parameters sufficiently to change both the physical handling requirements and the pharmacokinetic profile of derived compounds. The quantitative comparisons below establish the specific dimensions on which this compound is differentiated.

Quantitative Comparator Evidence for 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1183992-83-7)


Regiochemical Definition: Avoidance of 4-/5-Regioisomeric Mixtures Inherent to Direct Sulfonylation

Direct chlorosulfonation of N-substituted pyrazoles yields varying mixtures of pyrazole-4-sulfonyl chloride and pyrazole-5-sulfonyl chloride regioisomers. Tucker et al. (2015) reported that Friedel–Crafts sulfonylation of N-substituted pyrazoles in chlorosulfonic acid 'often observed formation of varying mixtures of regioisomeric sulfonyl chlorides (e.g., 2a and 2b) as a function of the N-substituent, along with low overall yield' and that 'isolation of the desired sulfonyl chloride or the resulting sulfonamide was made more difficult by the inability to distinguish the regioisomeric byproducts during isolation by mass-triggered reverse phase HPLC purification' [1]. In contrast, 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is synthesized as a single, defined regioisomer with the sulfonyl chloride unequivocally at the 4-position, eliminating the regioisomeric contamination problem. The unsubstituted analog (3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, CAS 80466-78-0) retains an N-H donor that can complicate downstream chemistry and limit N-substituent diversification [2].

Parallel medicinal chemistry Sulfonamide library synthesis Regioselective synthesis

Fsp³ Enhancement: Higher sp³ Carbon Fraction vs. Ethyl and N-Unsubstituted Analogs

The fraction of sp³-hybridized carbon atoms (Fsp³) is a validated predictor of clinical success; the mean Fsp³ of approved drugs is 0.47 compared to 0.36 for compounds in the discovery phase [1]. The target compound has a computed Fsp³ of 0.667 , which substantially exceeds the approved-drug mean. By comparison, the 1-ethyl analog (CAS 1005614-77-6, C₇H₁₁ClN₂O₂S) has 2 sp³ carbons out of 7 total carbons (Fsp³ ≈ 0.29), and the N-unsubstituted analog (CAS 80466-78-0, C₅H₇ClN₂O₂S) has 2 sp³ carbons out of 5 (Fsp³ ≈ 0.40 when counting only carbons, or 0.20 when counting all non-hydrogen atoms in standard Fsp³ definition). The cyclopropylmethyl group contributes three additional sp³ carbons (the cyclopropyl ring and the methylene linker) relative to the ethyl group, directly increasing three-dimensional character and projected clinical developability [2].

Drug-likeness Fsp³ Lead optimization Fragment-based drug design

Lipophilicity Tuning: Moderate LogP with Cyclopropylmethyl vs. Ethyl and Neopentyl N-Substituents

The target compound has a computed LogP of 1.46 . This represents a controlled, moderate increase in lipophilicity compared to the N-unsubstituted analog 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 80466-78-0), which has an XLogP3 of approximately 1.0 [1]. The increase of ~0.46 log units is attributable to the cyclopropylmethyl N-substituent and remains within favorable drug-like range (typically LogP < 3). For comparison, the 1-neopentyl analog (3,5-dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride, CAS 1330754-55-6) has a computed LogP of 2.30 , representing a larger +1.30 log unit shift from baseline that may compromise aqueous solubility. The cyclopropylmethyl group thus provides a lipophilicity 'sweet spot'—sufficient to enhance membrane permeability relative to the unsubstituted or ethyl-substituted analogs, but without the excessive lipophilicity burden of bulkier alkyl groups that can promote metabolic clearance, phospholipidosis, and promiscuous binding [2].

Lipophilicity LogP Physicochemical property optimization Permeability

Physical Form Differentiation: Oil Requiring Cold Storage vs. Solid Analogs—Impact on Automated Dispensing

The target compound is supplied as an oil requiring storage at −10 °C with ice-pack shipping . In contrast, the closest N-alkyl comparator, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005614-77-6), is a solid at ambient temperature with a predicted boiling point of 323.7 ± 42.0 °C and density of 1.39 ± 0.1 g/cm³ . The N-unsubstituted analog is also a solid with long-term storage at ambient conditions . The oil physical form of the target compound introduces distinct handling requirements for automated parallel synthesis: it is amenable to direct liquid dispensing without prior dissolution, which can streamline certain automated workflows, but also demands strict temperature control to prevent hydrolytic degradation during storage. The solid ethyl analog, by contrast, requires gravimetric dispensing or pre-dissolution in anhydrous solvent before use in automated systems. The target's requirement for −10 °C storage (vs. 4 °C or ambient for most solid analogs) reflects its lower melting point and potentially higher hydrolytic sensitivity, necessitating dedicated cold-chain logistics .

Parallel synthesis Automated liquid handling Building block physical form Compound management

Cyclopropylmethyl Group Contribution to Metabolic Stability: Class-Level Evidence from Approved Drugs

The cyclopropyl ring is a recognized structural element for enhancing the metabolic stability of drug candidates. Talele (2016) reviewed the contributions of the cyclopropyl fragment in FDA-approved drugs and preclinical candidates, documenting its ability to (a) reduce off-target effects, (b) increase metabolic stability by blocking sites of oxidative metabolism, (c) decrease plasma clearance, and (d) alter drug pKa to reduce P-glycoprotein efflux ratios [1]. While these effects are documented at the level of the final bioactive molecule rather than the sulfonyl chloride building block itself, the cyclopropylmethyl group in the target compound provides a metabolically more robust N-substituent compared to simple alkyl chains such as ethyl or n-propyl, which are more susceptible to CYP-mediated ω-oxidation and N-dealkylation. The cyclopropyl ring's shorter, stronger C–H bonds (with greater s-character) and ring strain (27.5 kcal/mol) make it less prone to hydrogen-atom abstraction by cytochrome P450 enzymes, a property that can be transmitted to downstream sulfonamide products [1]. The 1-ethyl analog lacks this metabolic shielding feature and may be more susceptible to oxidative N-deethylation in derived sulfonamides.

Metabolic stability Cyclopropyl fragment Oxidative metabolism CYP inhibition

Hydrogen-Bond Donor/Acceptor Profile: Absence of N-H Donor Enables Cleaner Sulfonamide Derivatization

The target compound has zero hydrogen-bond donor (HBD) groups and three hydrogen-bond acceptor (HBA) groups . In contrast, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 80466-78-0), which lacks N-substitution, has one HBD (the N-H proton) [1]. This difference is chemically significant in sulfonamide-forming reactions: the free N-H in the unsubstituted analog can compete with the intended amine nucleophile for reaction with the sulfonyl chloride, leading to pyrazole N-sulfonylation side products or requiring N-protection/deprotection steps. The target compound, with the N1 position already alkylated, eliminates this competing pathway, ensuring that nucleophilic attack occurs exclusively at the sulfonyl chloride center. This enables cleaner reaction profiles and higher conversion to the desired sulfonamide product in parallel synthesis workflows where excess amine is used and intermediate purification is avoided [2].

Hydrogen bonding Sulfonamide synthesis Chemoselectivity Parallel synthesis

Optimal Application Scenarios for 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1183992-83-7) Based on Quantitative Differentiation Evidence


Parallel Medicinal Chemistry Sulfonamide Library Synthesis Requiring Defined Regioisomers

In automated parallel medicinal chemistry (PMC) workflows, where dozens to hundreds of sulfonamides are synthesized by reacting a sulfonyl chloride building block with diverse amine sets, regioisomeric purity is paramount. The Tucker et al. (2015) 3-step PMC protocol established that pyrazole-4-sulfonyl chlorides generated via de novo ring synthesis avoid the regioisomeric mixtures that plague direct chlorosulfonation approaches . This compound, as a pre-formed, defined 4-sulfonyl chloride regioisomer with the N1 position already alkylated, eliminates both regioisomer separation problems and competing N-H sulfonylation side reactions (HBD = 0 vs. 1 for the N-unsubstituted analog) [1]. It is therefore ideally suited for high-throughput sulfonamide library production where intermediate purification is bypassed and product purity depends on clean, selective sulfonamide bond formation.

Fragment-Based Drug Design (FBDD) and Fsp³-Enriched Screening Library Construction

The target compound's Fsp³ of 0.667 substantially exceeds both the discovery-phase mean (0.36) and the approved-drug mean (0.47), making it an attractive building block for constructing Fsp³-enriched fragment and lead-like screening libraries . When derivatized with amine-containing fragments, the resulting sulfonamides retain the high sp³ character contributed by the cyclopropylmethyl group. This is particularly valuable for targets with three-dimensional binding pockets (e.g., kinase ATP sites, protein-protein interaction interfaces) where 'flat' aromatic compounds show poor complementarity. The cyclopropylmethyl group's documented contribution to metabolic stability further increases the likelihood that fragment hits derived from this building block will survive hit-to-lead optimization without requiring wholesale scaffold replacement [1].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Metabolic Stability

The target compound's LogP of 1.46 provides a balanced lipophilicity profile that supports both membrane permeability and aqueous solubility . This is within the optimal range for CNS drug candidates (typically LogP 1–4). The cyclopropylmethyl N-substituent contributes to this favorable LogP while offering the metabolic stability advantages of the cyclopropyl ring: reduced CYP-mediated oxidation at the N-alkyl position and lower plasma clearance in derived drug candidates . For CNS programs targeting receptors such as GPCRs, ion channels, or transporters where pyrazole-sulfonamide motifs appear in known ligands, this building block offers a metabolically more robust alternative to the 1-ethyl or 1-propyl analogs, which are more susceptible to N-dealkylation.

Cold-Chain-Equipped Automated Liquid Handling Facilities for Oil-Phase Building Blocks

The oil physical form of this compound, combined with its −10 °C storage requirement and ice-pack shipping, makes it specifically suitable for laboratories equipped with automated liquid dispensing platforms and validated cold-storage infrastructure . Unlike solid comparator building blocks (e.g., the 1-ethyl analog, which is a solid requiring gravimetric dispensing or pre-dissolution), the target compound can be directly aspirated and dispensed by liquid handlers without solvent introduction, reducing preparation steps in high-throughput experimentation. Facilities without −10 °C storage capability or ice-pack shipping logistics should evaluate the solid 1-ethyl analog (CAS 1005614-77-6) as an alternative, with the caveat that it lacks the cyclopropylmethyl group's Fsp³ and metabolic stability advantages [1].

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.